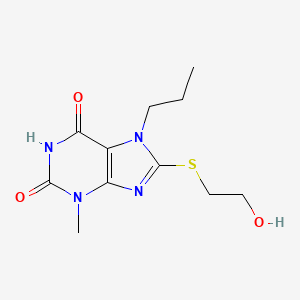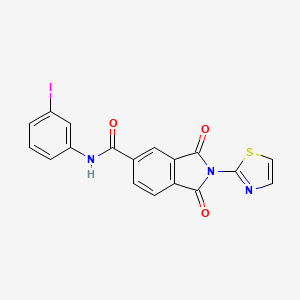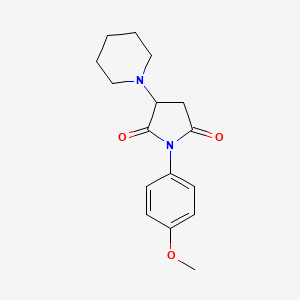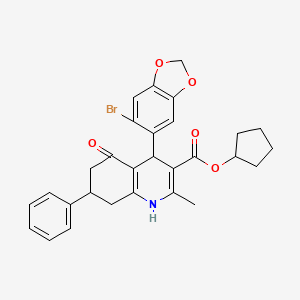
8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a hydroxyethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the hydroxyethylsulfanyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Decyl-8-(2-Hydroxy-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Hydroxyethyl acrylate
Uniqueness
8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C11H16N4O3S |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3S/c1-3-4-15-7-8(12-11(15)19-6-5-16)14(2)10(18)13-9(7)17/h16H,3-6H2,1-2H3,(H,13,17,18) |
InChI Key |
ZDQPQPMTUOPLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11683472.png)
![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683475.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11683483.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11683502.png)


![Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683522.png)
![2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11683526.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683527.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11683532.png)

![N'-[(Z)-anthracen-9-ylmethylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B11683540.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683546.png)
